

Pharmacological Profile of Co 102862: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Co 102862

Cat. No.: B1669277

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Abstract

Co 102862, also identified as V102862, is a potent and broad-spectrum, state-dependent blocker of voltage-gated sodium (Na⁺) channels. Its mechanism of action confers significant anticonvulsant properties, which have been demonstrated in various preclinical models. This technical guide provides a comprehensive overview of the pharmacological profile of **Co 102862**, including its binding affinities, in vitro and in vivo effects, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and experimental evaluation.

Mechanism of Action

Co 102862 is a state-dependent sodium channel blocker, exhibiting a pronounced affinity for the inactivated state of the channel over the resting state.^{[1][2][3]} This property allows it to selectively target neurons that are firing at high frequencies, a characteristic of seizure activity, while having a lesser effect on neurons firing at normal physiological rates. The primary molecular target of **Co 102862** is the voltage-gated sodium channel alpha subunit, with specific activity demonstrated on the Nav1.2 isoform, which is predominantly expressed in the central nervous system.^{[1][4]} By binding to the inactivated channel, **Co 102862** stabilizes this non-conducting conformation, thereby reducing the number of channels available to open in response to depolarization. This leads to a reduction in the influx of sodium ions, which in turn

dampens neuronal excitability and inhibits the generation and propagation of action potentials.

[\[5\]](#)[\[6\]](#)

Quantitative Pharmacological Data

The state-dependent binding of **Co 102862** to sodium channels has been quantified through various in vitro electrophysiological studies. The key binding parameters are summarized in the table below. For comparison, data for other well-established sodium channel-blocking anticonvulsants are also provided.

Compound	Channel Isoform	K _i (Inactivated State) (μM)	K _r (Resting State) (μM)	Cell Type	Reference
Co 102862	rNav1.2	~0.4	~30	HEK-293	[1] [2]
Co 102862	Native (rat)	~0.6	>15	Hippocampal Neurons	[7]
Carbamazepine	hNav1.2	~25	-	tsA-201	[8]
Phenytoin	hNav1.2	-	-	tsA-201	[9]
Lamotrigine	hNav1.2	31.9	-	tsA-201	[8]

In Vitro Electrophysiological Profile

The functional consequences of **Co 102862** binding to sodium channels have been characterized using whole-cell patch-clamp electrophysiology.

Key Findings

- Voltage-Dependent Block:** The inhibitory potency of **Co 102862** increases with membrane depolarization, which is consistent with its preferential binding to the inactivated state of the sodium channel.[\[1\]](#)[\[10\]](#)
- Shift in Steady-State Inactivation:** **Co 102862** shifts the voltage-dependence of steady-state inactivation to more hyperpolarized potentials. This means that at any given membrane

potential, a larger fraction of sodium channels will be in the inactivated state in the presence of the compound.[1][7]

- Slowed Recovery from Inactivation: The compound significantly retards the recovery of sodium channels from the inactivated state, prolonging the refractory period of the neuron.[1][11]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following protocol provides a general framework for assessing the effects of **Co 102862** on voltage-gated sodium currents.

- Cell Preparation:
 - Acutely dissociated rat hippocampal neurons or human embryonic kidney (HEK-293) cells stably expressing the desired sodium channel isoform (e.g., rNav1.2) are used.[1][11]
 - Cells are cultured on glass coverslips for ease of transfer to the recording chamber.
- Solutions:
 - External Solution (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution is bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[12]
 - Internal (Pipette) Solution: Composed of (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, and 40 HEPES. The pH is adjusted to 7.2 with KOH.[12]
 - **Co 102862** Stock Solution: Prepared in a suitable solvent such as DMSO.[2]
- Recording:
 - Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
 - Glass micropipettes with a resistance of 3-7 MΩ are filled with the internal solution.

- A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.[\[13\]](#)
- Voltage Protocols:
 - To assess state-dependent block: Cells are held at different holding potentials (e.g., -100 mV to -60 mV) to vary the proportion of channels in the resting and inactivated states. Sodium currents are then elicited by a depolarizing step (e.g., to -10 mV). The percentage of current inhibition by **Co 102862** is measured at each holding potential.[\[10\]](#)
 - To measure steady-state inactivation: A series of conditioning prepulses of varying voltages are applied, followed by a test pulse to a fixed voltage to measure the fraction of available channels. This is done in the absence and presence of **Co 102862** to determine the shift in the inactivation curve.
 - To measure recovery from inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied. The time course of recovery is compared with and without the drug.
- Data Analysis:
 - Current amplitudes are measured and analyzed to determine the concentration-response curves for inhibition at different states.
 - The dissociation constants for the resting (K_r) and inactivated (K_i) states are calculated using appropriate models, such as the guarded receptor model.

In Vivo Anticonvulsant Activity

Co 102862 has demonstrated robust anticonvulsant activity in rodent models of epilepsy.[\[7\]](#)[\[11\]](#)

Experimental Protocols

This test is a model for generalized tonic-clonic seizures.[\[10\]](#)

- Animals: Male mice or rats are used.

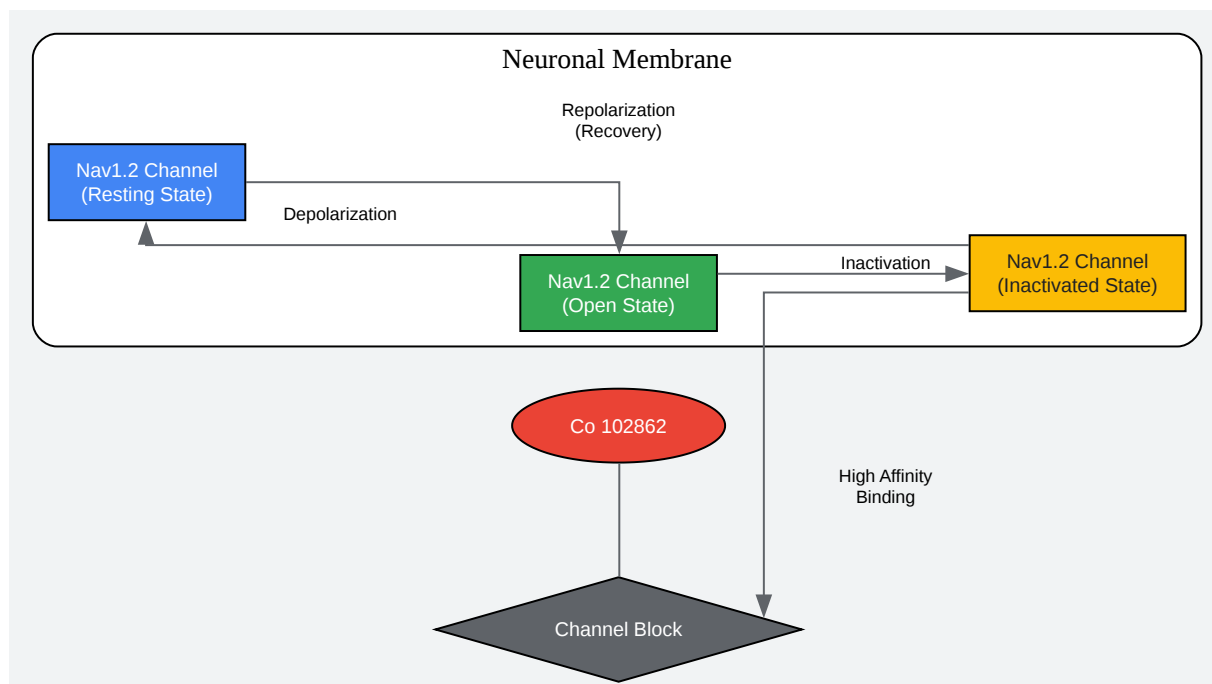
- Drug Administration: **Co 102862** is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
- Seizure Induction: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal electrodes.[\[10\]](#)
- Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered protection.[\[10\]](#)
- Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

This test is a model for myoclonic and absence seizures.[\[14\]](#)

- Animals: Male mice or rats are used.
- Drug Administration: **Co 102862** is administered at various doses.
- Seizure Induction: Pentylenetetrazol (PTZ) is injected subcutaneously at a convulsant dose (e.g., 85 mg/kg for CF-1 mice).[\[1\]](#)
- Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 3-5 seconds).[\[1\]](#)
- Endpoint: The absence of clonic seizures is considered protection.[\[1\]](#)
- Data Analysis: The ED50 is calculated.

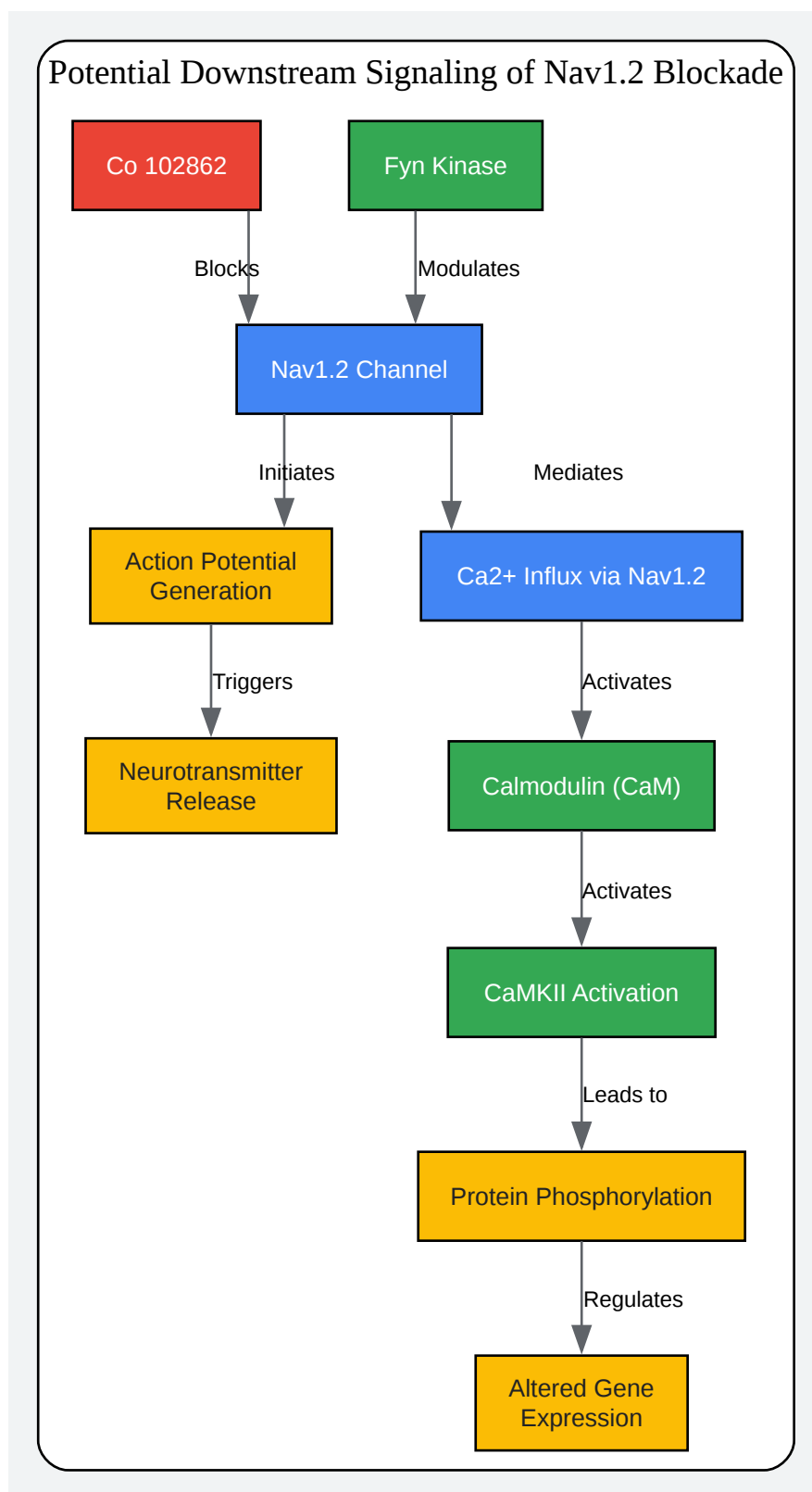
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the pharmacological profiling of **Co 102862**.



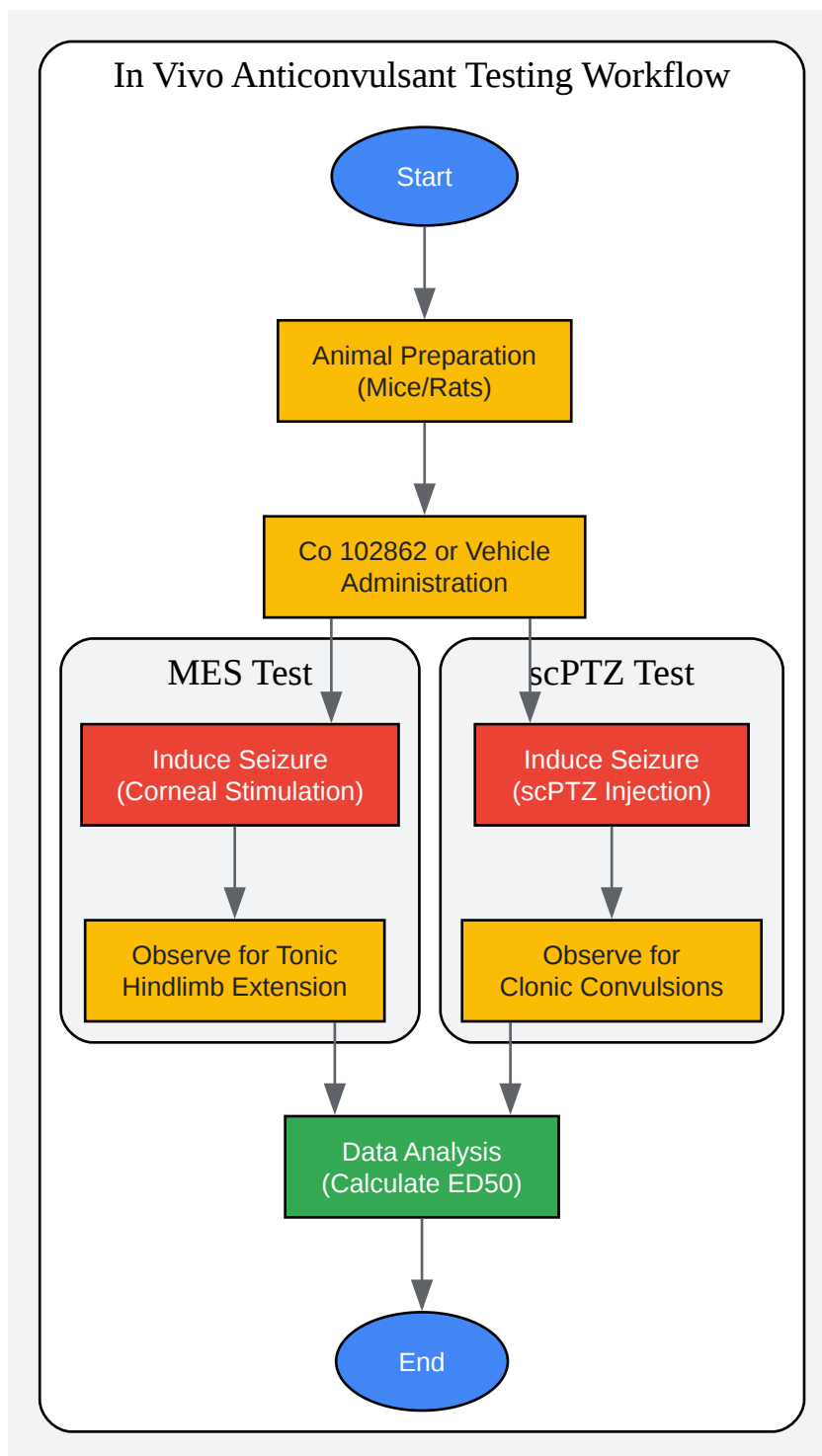
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Caption: State-dependent mechanism of **Co 102862** action.



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Caption: Potential downstream signaling pathways affected by **Co 102862**.



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- To cite this document: BenchChem. [Pharmacological Profile of Co 102862: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669277#pharmacological-profile-of-co-102862]

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